molecular formula C23H20N2O2 B12922456 Acetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- CAS No. 61458-23-9

Acetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-

Cat. No.: B12922456
CAS No.: 61458-23-9
M. Wt: 356.4 g/mol
InChI Key: COUIOXDFQBGOHL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is derived from its parent structure, 1H-indole, with modifications at positions 1, 2, 3, and 7. The full name reflects the following features:

  • N-acetamide substitution at the indole nitrogen (position 1)
  • 2-oxo and 3,3-diphenyl groups on the dihydroindole ring
  • 7-methyl substituent on the benzene ring

Molecular Formula : C~24~H~22~N~2~O~2~
Molecular Weight : 370.45 g/mol (calculated from constituent atomic weights)
SMILES Notation : CC(=O)N(C1C(=O)C2=C(C=CC(=C2)C)C(N1)(C3=CC=CC=C3)C4=CC=CC=C4)
Structural Features :

  • A fused bicyclic system comprising a benzene ring and a pyrrole-derived ring
  • Ketone group at position 2
  • Two phenyl groups at position 3
  • Methyl group at position 7

The compound’s stereoelectronic properties are influenced by the electron-withdrawing acetamide group and the steric bulk of the diphenyl substituents.

Historical Context in Heterocyclic Chemistry Research

Indole derivatives have been studied since the 19th century, beginning with investigations into natural dyes like indigo. The discovery of biologically active indole alkaloids (e.g., serotonin, auxins) in the 1930s catalyzed research into synthetic indole derivatives.

N-(2,3-Dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)acetamide emerged as part of efforts to modify indole’s core structure for enhanced bioactivity. Key milestones include:

  • 1950s–1970s : Development of dihydroindole (indoline) derivatives to study ring-opening reactions and pharmacological properties.
  • 1980s–2000s : Introduction of diphenyl groups at position 3 to modulate lipophilicity and receptor binding.
  • 2010s–Present : Strategic placement of methyl groups (e.g., at position 7) to fine-tune metabolic stability.

This compound’s synthesis likely builds on methods reported for analogous structures, such as the use of coupling agents like TBTU for acetamide formation.

Position Within Indole Acetamide Derivatives

Indole acetamides are a subclass of indole derivatives characterized by an acetamide group attached to the indole nitrogen. The subject compound distinguishes itself through three structural modifications:

Feature Common Indole Acetamides Target Compound
Position 1 Acetamide or simple alkyl groups Acetamide
Position 2 Hydrogen or hydroxyl groups Oxo group (ketone)
Position 3 Hydrogen or single substituent 3,3-Diphenyl groups
Position 7 Hydrogen Methyl group

These modifications confer unique properties:

  • The 3,3-diphenyl groups enhance steric hindrance, potentially improving selectivity in biological targets.
  • The 7-methyl group may reduce oxidative metabolism at the benzene ring, extending half-life.
  • The 2-oxo group introduces hydrogen-bonding capability, influencing intermolecular interactions.

Properties

CAS No.

61458-23-9

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(7-methyl-2-oxo-3,3-diphenylindol-1-yl)acetamide

InChI

InChI=1S/C23H20N2O2/c1-16-10-9-15-20-21(16)25(24-17(2)26)22(27)23(20,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3,(H,24,26)

InChI Key

COUIOXDFQBGOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2NC(=O)C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core

  • Starting materials often include substituted anilines or phenylhydrazines, which undergo Fischer indole synthesis or related cyclization reactions to form the indole nucleus.
  • The 7-methyl substitution can be introduced either by using appropriately substituted starting materials or by selective methylation post-indole formation.
  • The 3,3-diphenyl substitution is typically introduced via nucleophilic addition or coupling reactions involving phenyl reagents, such as phenylmagnesium bromide (Grignard reagent) or phenyl lithium, reacting with a suitable indole precursor bearing a reactive site at the 3-position.

Formation of the 2-Oxo Group (Lactam Formation)

  • The 2-oxo group corresponds to a lactam (cyclic amide) functionality on the indole ring.
  • This can be achieved by oxidation or cyclization reactions on the indole intermediate.
  • Acid or base catalysis may be employed to facilitate ring closure and formation of the lactam structure.
  • Alternatively, the 2-oxo group can be introduced by starting from 2-oxoindoline derivatives, which are then functionalized further.

Acetylation to Form the Acetamide

  • The final step involves acetylation of the indole nitrogen.
  • This is commonly performed by reacting the indole intermediate with acetic anhydride or acetyl chloride under controlled conditions.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, with a base like pyridine or triethylamine to scavenge the acid byproducts.
  • Reaction temperature and time are optimized to maximize yield and minimize side reactions.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Indole core synthesis Fischer indole synthesis or cyclization Formation of 7-methylindole intermediate
2 3,3-Diphenyl substitution Grignard reagent (PhMgBr) addition Introduction of diphenyl groups at C-3
3 Lactam (2-oxo) formation Oxidation or acid/base catalyzed cyclization Formation of 2-oxoindoline structure
4 Acetylation (acetamide formation) Acetic anhydride or acetyl chloride, base Formation of N-acetylated indole derivative

Research Findings and Optimization

  • Studies indicate that the choice of solvent and base during acetylation significantly affects the purity and yield of the final acetamide product.
  • The diphenyl substitution step requires careful control of stoichiometry and temperature to avoid overreaction or polymerization.
  • The lactam formation step is sensitive to pH and temperature; mild acidic conditions favor ring closure without decomposition.
  • Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure acetamide derivative.

Analytical Characterization

  • The compound is characterized by spectroscopic methods such as NMR (1H and 13C), IR spectroscopy (amide carbonyl stretch), and mass spectrometry to confirm molecular weight and structure.
  • Chromatographic purity is assessed by HPLC or TLC.
  • Melting point determination provides additional confirmation of compound identity and purity.

Chemical Reactions Analysis

Types of Reactions: N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with viral proteins, preventing the replication of viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related indole-acetamides, highlighting key differences in substituents, molecular weight, and reported properties:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
Target: N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl) acetamide 7-methyl, 3,3-diphenyl C25H22N2O2 382.46 High lipophilicity; potential CNS activity (inferred from diphenyl groups)
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide 2-methyl indole, 2-nitrophenylthio C18H18N4O3S 370.43 Melting point: 159–187°C; enantioselective synthesis via peptide coupling
(E)-N-(5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-trifluoroacetyl-1H-indol-7-yl) acetamide 4-fluorostyryl, 4-methoxyphenyl, trifluoroacetyl C27H20F4N2O3 508.46 Antimalarial activity (pLDH assay IC50 ~72–79% inhibition)
2-Hydroxy-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenyl-acetamide 5-methyl, 2-oxoindolin-3-ylidene, phenyl C17H14N2O3 294.31 Antioxidant and antitumor activity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide Pyridazinone core, 4-methoxybenzyl, 4-bromophenyl C21H19BrN4O3 467.31 FPR2 agonist (calcium mobilization in neutrophils)

Functional and Pharmacological Differences

Lipophilicity and Bioavailability :

  • The target compound ’s diphenyl groups likely enhance membrane permeability compared to analogues with polar substituents (e.g., nitro or hydroxyl groups in ). However, this may reduce aqueous solubility .
  • Trifluoroacetyl-containing derivatives () exhibit higher metabolic stability due to the electron-withdrawing CF3 group, a feature absent in the target compound.

Biological Activity: Antimalarial Potential: Compounds like those in showed 72–79% inhibition in pLDH assays, a benchmark for antimalarial activity. The target compound’s activity remains unstudied but could be predicted based on structural similarity .

Synthetic Complexity :

  • The target compound ’s 3,3-diphenyl substitution requires multi-step synthesis (e.g., Friedel-Crafts alkylation or Suzuki coupling), whereas simpler analogues (e.g., ) are synthesized via direct coupling or condensation .

Crystallographic and Spectral Comparisons

  • Bond Lengths/Angles : For compound 3a in , the C(9)-N(1) bond length (1.376 Å) and C(9)-N(1)-C(19) angle (124.87°) were validated via XRD. Similar precision would be expected for the target compound’s acetamide-indole junction .
  • Melting Points : Analogues with nitro or trifluoroacetyl groups () exhibit higher melting points (159–187°C) due to stronger intermolecular forces, whereas the target compound’s diphenyl groups may lower its melting point .

Biological Activity

Acetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- is a compound with notable biological activities that have been explored in various studies. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

1. Chemical Structure and Properties

The compound is characterized by its indole moiety and acetamide functional group. Its structural formula can be represented as follows:

C22H22N2O\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related indole derivatives. For instance, derivatives of acetamide showed effective inhibition against various pathogens. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
4aS. aureus0.220.5
5aS. epidermidis0.250.6
7bE. coli0.300.8

3. Anticancer Activity

The anticancer properties of acetamide derivatives have been investigated in several studies focusing on their ability to inhibit cancer cell proliferation. A notable study evaluated the activity of specific compounds against glioblastoma and prostate cancer cell lines, finding significant cytotoxic effects with IC50 values ranging from 12.27 to 31.64 μM for different derivatives .

Case Study: Compound Efficacy Against Cancer Cells

In a comparative study, compound 7l exhibited potent activity against U87MG glioblastoma cells with an IC50 value significantly lower than standard chemotherapeutics . The mechanism of action involved the inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors.

4. Enzyme Inhibition

Acetamide derivatives have also been shown to inhibit key enzymes involved in bacterial resistance and cancer progression. Notably, they act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antibiotic and anticancer therapies .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
7bDNA Gyrase12.27
7bDHFR0.52

5. Safety Profile

Safety assessments indicate that these compounds exhibit low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile compared to traditional antibiotics like Triton X-100 . Furthermore, non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.

Q & A

Q. What are the recommended synthetic routes for preparing this acetamide derivative, and how can purity be validated?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous indole-acetamide derivatives. A typical protocol involves reacting substituted indole precursors (e.g., 4-aminoantipyrine) with carboxylic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and triethylamine in dichloromethane at 273 K . Post-synthesis, purification via recrystallization (e.g., methylene chloride slow evaporation) is critical. Purity validation should combine HPLC for quantitative analysis, complemented by IR and NMR to confirm functional groups and structural integrity. For example, IR can verify amide C=O stretches (~1650–1700 cm⁻¹), while ¹H NMR should resolve indole NH protons (~10–12 ppm) and aromatic substituents .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : Use IR to identify amide and indole moieties. NMR (¹H/¹³C) is critical for resolving substituent environments, such as diphenyl groups (δ 7.2–7.6 ppm) and methyl/oxo groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is recommended. Asymmetric units may contain multiple conformers; hydrogen-bonding patterns (N–H⋯O) should be analyzed using graph set theory (e.g., R₂²(10) motifs) to interpret packing behavior .

Advanced Research Questions

Q. How can conformational heterogeneity in crystallographic data be resolved, and what implications does this have for molecular properties?

SCXRD of related acetamides reveals asymmetric units with three distinct conformers (e.g., dihedral angles varying by ~20° between dichlorophenyl and indole rings). To resolve this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions.
  • Use density functional theory (DFT) to compare conformational energetics.
  • Refine models with SHELXL using restraints for disordered regions .
    Such heterogeneity may influence solubility and stability, as packing efficiency varies with conformation. For instance, steric clashes in one conformer could reduce crystal lattice stability .

Q. How do hydrogen-bonding networks affect the compound’s physicochemical and bioactivity profiles?

Hydrogen-bonding patterns (e.g., N–H⋯O dimers) govern crystal packing and solubility. In analogous structures, R₂²(10) motifs correlate with higher melting points and lower aqueous solubility. To assess bioactivity impacts:

  • Compare DPPH/FRAP antioxidant assays of derivatives with varying H-bond donors/acceptors.
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes with polar active sites). Evidence suggests that indole NH and amide CO groups enhance antioxidant activity via radical scavenging .

Q. What strategies reconcile discrepancies between theoretical and experimental spectroscopic data?

For IR/NMR deviations:

  • Optimize DFT calculations (B3LYP/6-311++G(d,p)) by including solvent effects (e.g., PCM model for dichloromethane).
  • Assign ¹³C NMR shifts using gauge-including atomic orbital (GIAO) methods. Studies on sulfonyl-indole acetamides show <5% error between computed and experimental shifts when solvent corrections are applied .

Q. Can computational methods predict optimal reaction conditions for scale-up synthesis?

Yes. For example:

  • Use transition state modeling (e.g., Gaussian) to identify rate-limiting steps in carbodiimide-mediated couplings.
  • Screen solvents via COSMO-RS for polarity/compatibility. Ethyl acetate and dichloromethane are often optimal for indole-acetamide reactions due to balanced polarity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across similar acetamide derivatives?

Contradictions may arise from subtle structural variations (e.g., substituent electronegativity, steric bulk). Mitigation strategies include:

  • Systematic SAR studies: Synthesize derivatives with controlled substitutions (e.g., halogens at position 7) and test bioactivity in standardized assays.
  • Meta-analysis of published Compare IC₅₀ values for antioxidant or antimicrobial activity, adjusting for assay conditions (e.g., DPPH concentration, pH) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from SCXRD Analysis

ParameterConformer AConformer BConformer C
Dihedral angle (°)54.876.277.5
N–H⋯O bond length (Å)2.892.922.85
R-factor0.0450.0480.051
Data adapted from .

Q. Table 2. Optimized Reaction Conditions for Scale-Up

ParameterOptimal Value
SolventDichloromethane
Temperature273 K
CatalystTriethylamine
Reaction time3 hours
Yield78–85%
Based on .

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